molecular formula C16H13Cl2N3O2 B2948124 2-(2,4-dichlorophenoxy)-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide CAS No. 2034403-19-3

2-(2,4-dichlorophenoxy)-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide

Cat. No. B2948124
CAS RN: 2034403-19-3
M. Wt: 350.2
InChI Key: YMMGLUKZQZAHHX-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as pyrazolopyrimidines . Pyrazolopyrimidines are compounds containing a pyrazolopyrimidine moiety, which consists of a pyrazole ring fused to a pyrimidine ring . Pyrazolopyrimidines have applications in various fields, including medicinal chemistry .


Synthesis Analysis

While specific synthesis information for this compound is not available, pyrazolopyrimidines can be synthesized through the reaction of 3-amino-1H-pyrazolo[3,4-d]thieno[2,3-b]pyridine with 1,3-dicarbonyl compounds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazolopyrimidine core, with a 2,4-dichlorophenoxy group and a propanamide group attached .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Pyrazolopyrimidines, in general, have tunable photophysical properties .

Scientific Research Applications

Synthesis and Chemical Properties

The compound is synthesized through reactions involving specific precursors and conditions that aim to explore its chemical properties and potential applications. For instance, the synthesis and biological evaluation of novel derivatives bearing pyrazole, isoxazole, and other heterocyclic frameworks have been explored to assess their antimicrobial and anti-inflammatory activities. These studies highlight the compound's versatility and potential as a base for developing new therapeutic agents (Kendre, Landge, & Bhusare, 2015).

Antimicrobial and Anti-inflammatory Applications

Research has focused on evaluating the antimicrobial and anti-inflammatory properties of derivatives of this compound. Synthesizing new heterocyclic compounds incorporating the base structure of 2-(2,4-dichlorophenoxy)-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide has shown promising results in inhibiting bacterial and fungal growth, indicating its potential in developing new antimicrobial agents. Additionally, some derivatives have displayed significant anti-inflammatory activities, which could be beneficial in designing new anti-inflammatory drugs (B. V. Kendre, M. G. Landge, & S. Bhusare, 2015).

Herbicidal Activity

The compound has also been explored for its herbicidal activity. Studies have synthesized derivatives and evaluated their effectiveness in controlling weed growth. This research suggests the compound's potential in agricultural applications, offering a basis for developing new herbicides with specific action mechanisms (Liu et al., 2008).

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound in more detail. Pyrazolopyrimidines are a class of compounds with significant potential for further study .

Mechanism of Action

    Target of Action

    The compound contains a pyrazolo[1,5-a]pyrimidine moiety, which is a common structural motif in many bioactive compounds. For instance, certain pyrazolo[1,5-a]pyrimidine-5,7-diamine compounds have been found to inhibit cyclin-dependent kinases (CDKs) .

    Mode of Action

    If this compound acts similarly to other pyrazolo[1,5-a]pyrimidines, it might interact with its targets (e.g., CDKs) by binding to their active sites, thereby inhibiting their activity .

    Biochemical Pathways

    The inhibition of CDKs can affect various cellular processes, including cell cycle progression and transcription regulation .

    Result of Action

    The inhibition of CDKs could potentially lead to cell cycle arrest and apoptosis, particularly in cancer cells .

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-pyrazolo[1,5-a]pyridin-5-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N3O2/c1-10(23-15-3-2-11(17)8-14(15)18)16(22)20-12-5-7-21-13(9-12)4-6-19-21/h2-10H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMMGLUKZQZAHHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC2=CC=NN2C=C1)OC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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